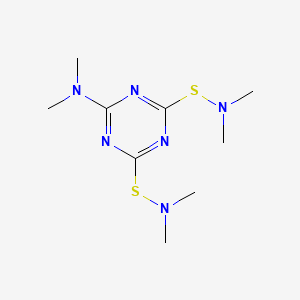
6-(Dimethylamino)-N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-disulphenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Dimethylamino)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-disulphenamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazine ring substituted with dimethylamino and tetramethyl groups. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-disulphenamide typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the triazine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Dimethylamino)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-disulphenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-(Dimethylamino)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-disulphenamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-(Dimethylamino)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-disulphenamide involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use, whether in chemical reactions or biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylaminoquinolines: These compounds share the dimethylamino group and have similar reactivity.
Benzofuran Derivatives: These compounds have a different core structure but exhibit comparable chemical behavior.
Dimethylamino Acid Esters: These esters also contain dimethylamino groups and are used in similar applications.
Uniqueness
What sets 6-(Dimethylamino)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-disulphenamide apart is its triazine core, which provides unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and stability.
Eigenschaften
CAS-Nummer |
61371-29-7 |
|---|---|
Molekularformel |
C9H18N6S2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
4,6-bis(dimethylaminosulfanyl)-N,N-dimethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H18N6S2/c1-13(2)7-10-8(16-14(3)4)12-9(11-7)17-15(5)6/h1-6H3 |
InChI-Schlüssel |
SVYDQUDPOZJXNM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC(=NC(=N1)SN(C)C)SN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


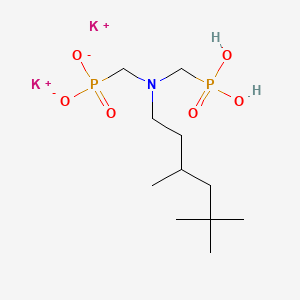

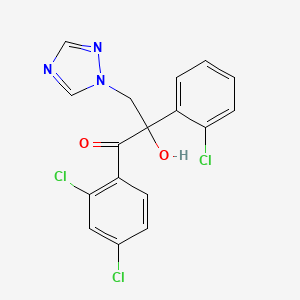

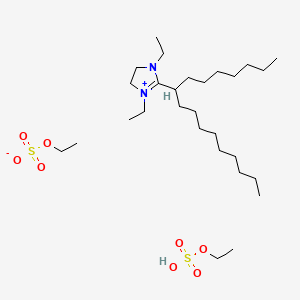
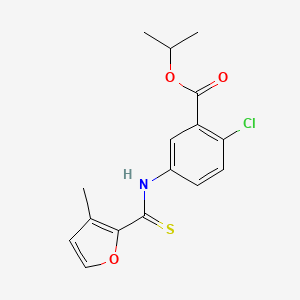
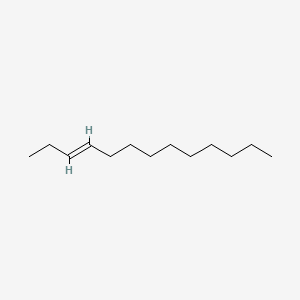

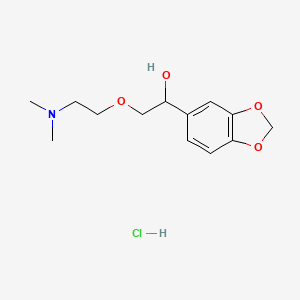
![2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride](/img/structure/B12690393.png)
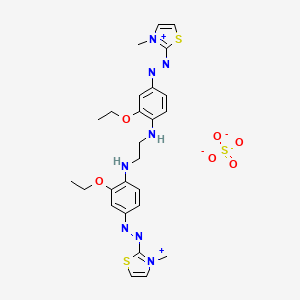
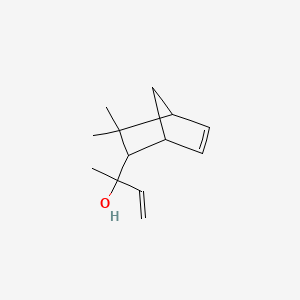
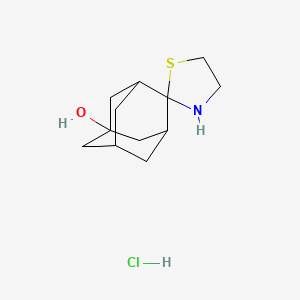
![3-[(Dimethylvinylsilyl)oxy]-3-hexyl-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane](/img/structure/B12690403.png)
